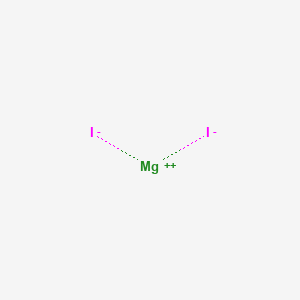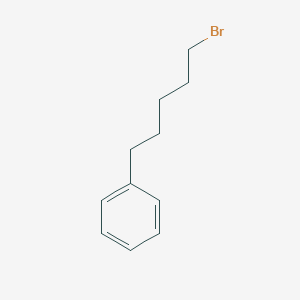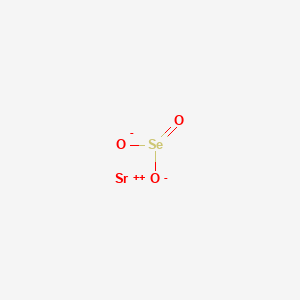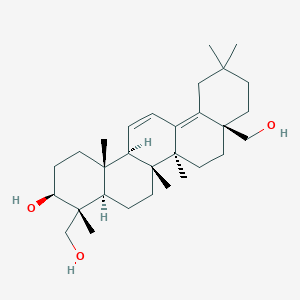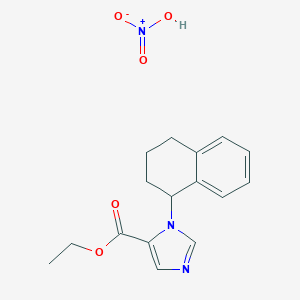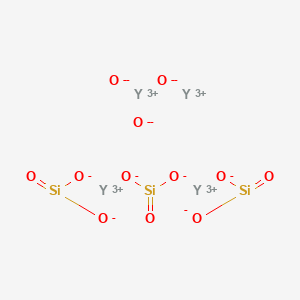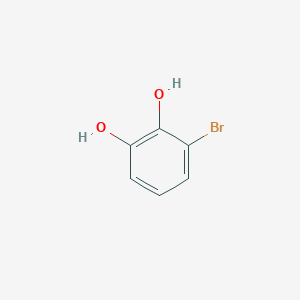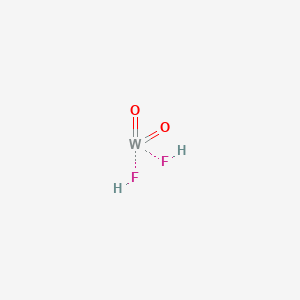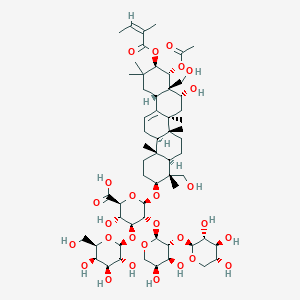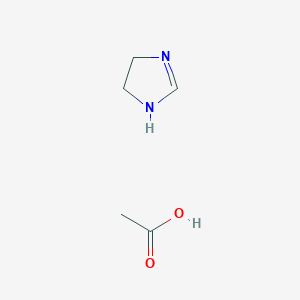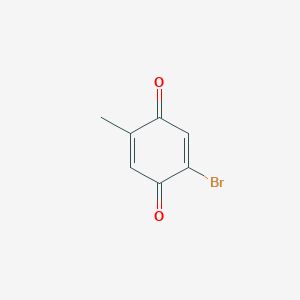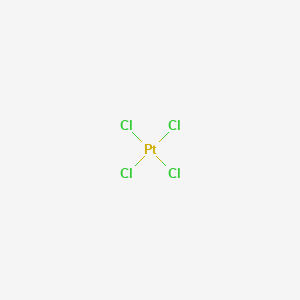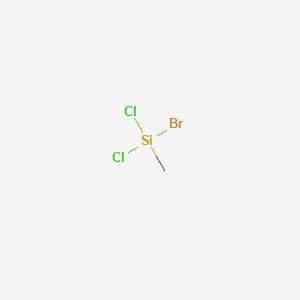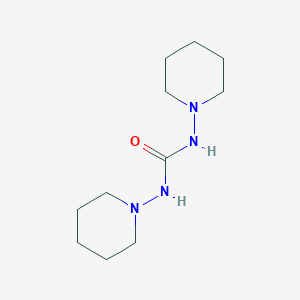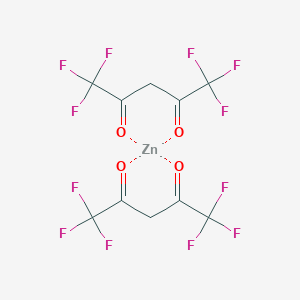
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,5,5,5-Hexafluoropentane-2,4-dione, also known as hexafluoroacetylacetone, is a chemical compound with the molecular formula C5H2F6O2 . It acts as a chelating ligand and is used as a liquid crystal intermediate . The molecular weight of this compound is 208.059 g/mol .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, the reaction of La2O3 with 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfa) and tetraglyme in hexane yielded an air-stable, ten-coordinate La(hfa)3·Me(OCH2CH2)4OMe adduct . This adduct represents a promising volatile lanthanum precursor for low-pressure MOCVD applications .Molecular Structure Analysis
The molecular structure of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione can be viewed using Java or Javascript . The crystal and molecular structure of the title compound has been elucidated by three-dimensional X-ray diffraction methods .Chemical Reactions Analysis
The reactions of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione with diazines have been studied . The compound forms metal-chelate complexes with Cu(II), Ni(II), Co(II), Nd(III), Rh(III), Fe(III), and Cr(III) .Physical And Chemical Properties Analysis
The compound is a clear colorless to slightly yellow liquid . It has a density of 1.47 g/mL at 25 °C . The boiling point of the compound is 70-71 °C . The compound is not miscible in water .Safety And Hazards
Propriétés
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;zinc |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPKQTPPBRODMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Zn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F12O4Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;ZINC | |
CAS RN |
14949-70-3 |
Source


|
| Record name | NSC177682 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

